Disodium C-allyl sulphonatosuccinate

Emulsion Polymerization Latex Particle Size Reactive Surfactant

Disodium C-allyl sulphonatosuccinate (CAS 91840-45-8, EC 295-117-9) is an anionic sulfosuccinate monoester surfactant bearing a polymerizable allyl group. With a molecular formula of C₇H₁₀Na₂O₇S (MW ~284.2 g/mol) , it belongs to the broader class of reactive (polymerizable) surfactants, also termed "surfmers," which are designed to covalently anchor into polymer backbones during emulsion polymerization rather than merely adsorbing at particle surfaces.

Molecular Formula C7H10Na2O7S+2
Molecular Weight 284.20 g/mol
CAS No. 91840-45-8
Cat. No. B12652039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium C-allyl sulphonatosuccinate
CAS91840-45-8
Molecular FormulaC7H10Na2O7S+2
Molecular Weight284.20 g/mol
Structural Identifiers
SMILESC=CCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+]
InChIInChI=1S/C7H10O7S.2Na/c1-2-3-4(6(8)9)5(7(10)11)15(12,13)14;;/h2,4-5H,1,3H2,(H,8,9)(H,10,11)(H,12,13,14);;/q;2*+1
InChIKeyGCXBHWGNMLFGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium C-allyl Sulphonatosuccinate (CAS 91840-45-8): Baseline Chemistry and Industrial Positioning for Procurement


Disodium C-allyl sulphonatosuccinate (CAS 91840-45-8, EC 295-117-9) is an anionic sulfosuccinate monoester surfactant bearing a polymerizable allyl group. With a molecular formula of C₇H₁₀Na₂O₇S (MW ~284.2 g/mol) , it belongs to the broader class of reactive (polymerizable) surfactants, also termed "surfmers," which are designed to covalently anchor into polymer backbones during emulsion polymerization rather than merely adsorbing at particle surfaces . This structural feature fundamentally distinguishes it from conventional, non-polymerizable anionic emulsifiers, which can desorb and migrate in finished films.

Why Disodium C-allyl Sulphonatosuccinate Cannot Be Swapped with General-Purpose Anionic Surfactants in Emulsion Polymerization


In emulsion polymerization, conventional anionic surfactants like sodium dodecyl sulfate (SDS) provide colloidal stability via physical adsorption onto latex particle surfaces, an equilibrium that can be disrupted during shear, freeze-thaw cycling, or coating application, leading to surfactant migration, exudation, and compromised water resistance of the final film [1]. Reactive surfactants such as disodium C-allyl sulphonatosuccinate circumvent this failure mode through the presence of a radically polymerizable allyl moiety; the surfactant covalently bonds with the main polymer backbone, thereby eliminating labile, desorbable surfactant species and directly enhancing the water resistance and mechanical stability of the final product [2]. This covalent integration renders performance criteria—such as latex stability, particle size control, and film water sensitivity—critically dependent on the specific reactivity ratio and copolymerization kinetics of the surfmer with the main monomers (e.g., vinyl acetate, acrylates), making substitution with either non-polymerizable counterparts or a different reactive surfactant without reformulation a material risk [3].

Quantitative Differentiation Evidence for Disodium C-allyl Sulphonatosuccinate Versus Alternatives in Emulsion Systems


Particle Size Control vs. Surfactant-Free Emulsion Polymerization

For the reactive surfactant class containing the allyl sulfosuccinate structural motif (typified by sodium dodecyl allyl sulfosuccinate, JS-2), a latex particle size of approximately 90 nm is achieved in semibatch butyl acrylate polymerization. In contrast, the surfactant-free process under otherwise equivalent conditions yields particles with diameters normally exceeding 300 nm [1]. This represents a >3-fold reduction in mean particle diameter, demonstrating the standard particle nucleation function is preserved alongside the reactive advantage.

Emulsion Polymerization Latex Particle Size Reactive Surfactant Nucleation

Reduction in Surfactant Migration and Latex Film Water Sensitivity vs. Non-Polymerizable Anionic Surfactants

While direct quantitative data is scarce for the specific disodium C-allyl sulphonatosuccinate compound, studies using the structurally related polymeric form (poly(TREM)) in styrene emulsion polymerization provide mechanistic evidence. Contact angle measurements of water on films formed from poly(TREM)-stabilized latex showed that the surfactant does not migrate significantly to the film surface, consistent with covalent anchoring [1]. This contrasts sharply with films stabilized by conventional SDS, where physically adsorbed surfactant is known to exude, reducing water contact angle and causing water-whitening. For the broader class of allyl sulfosuccinate surfmers, high water resistance and mechanical stability against phase separation are noted as key differentiators in technical literature .

Surfactant Exudation Water Resistance Coatings Reactive Surfactant

Polymerization Kinetic Alteration vs. Non-Polymerizable Counterpart

In a direct comparative study using sodium dodecyl allyl sulfosuccinate (TREM LF-40) and its hydrogenated (non-polymerizable) derivative in vinyl acetate emulsion polymerization, the polymerizable surfmer showed a decrease in polymerization rate with increasing surfactant concentration, whereas the non-polymerizable counterpart exhibited the opposite dependency (rate increased with surfactant concentration) [1]. This divergent kinetic behavior is attributed to the allyl group participating in copolymerization and/or degradative chain transfer reactions, which is a hallmark of allyl-type surfmers relevant to disodium C-allyl sulphonatosuccinate.

Emulsion Polymerization Kinetics Allylic Chain Transfer Reactivity Ratios

Application Scenarios Where Disodium C-allyl Sulphonatosuccinate Offers Procurement-Level Differentiation


Water-Resistant Architectural and Industrial Coatings via Soapless Emulsion Polymerization

In the production of acrylic, vinyl acetate, or styrene-acrylic latexes for exterior coatings and water-resistant adhesives, the substitution of conventional anionic emulsifiers with disodium C-allyl sulphonatosuccinate allows the formulation of "soapless" emulsions. The evidence from the surfmer class demonstrates that the allyl group covalently bonds into the polymer backbone, thereby preventing post-drying surfactant migration that otherwise causes water-whitening and loss of adhesion [1][2]. This directly enhances film water resistance compared to systems stabilized by sodium dodecyl sulfate (SDS) or other non-polymerizable sulfosuccinates.

Precision Colloidal Synthesis Requiring Sub-100 nm Latex Particle Size with Built-in Stability

For applications requiring ultra-fine latex particles—such as high-gloss coatings, diagnostic nanoparticles, or high-resolution inkjet inks—the use of a polymerizable allyl sulfosuccinate enables particle diameters as low as 90 nm, a >3-fold reduction compared to surfactant-free processes [1]. This particle size regime is critical for optical clarity and film smoothness. Procurement of a reactive surfactant rather than a conventional one provides this size control while simultaneously conferring mechanical and freeze-thaw stability through covalently bound surface charge.

Low-Foaming Emulsion Polymerization Processes for High-Shear Manufacturing

Technical literature for the sodium alkyl allyl sulfosuccinate class indicates low-foaming characteristics and mechanical stability against phase separation [1]. In industrial emulsion polymerization reactors operating under high-shear mixing, excessive foam generation from traditional surfactants can reduce heat transfer efficiency and require defoamer additives that may compromise film quality. Selecting disodium C-allyl sulphonatosuccinate for its inherently low-foam profile addresses this process engineering constraint.

Adhesive Formulations Subject to Repeated Condensation or Immersion Cycles

Pressure-sensitive adhesives and laminating adhesives often fail due to moisture penetration at the adhesive-substrate interface, exacerbated by surfactant migration over time. By chemically incorporating the emulsifier via the allyl moiety, disodium C-allyl sulphonatosuccinate eliminates a mobile hydrophilic species that would otherwise concentrate at the interface and promote adhesive failure under humid or wet conditions [1][2]. This provides a procurement rationale over conventional sulfosuccinate monoesters lacking a polymerizable group.

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